PROTAC ER|A Degrader-7

Beschreibung

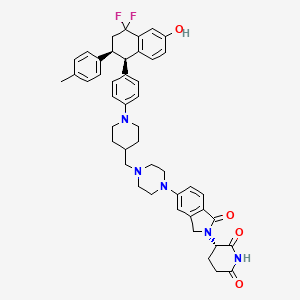

PROTAC ERα Degrader-7 (compound i-320) is a highly potent estrogen receptor alpha (ERα)-targeting proteolysis-targeting chimera (PROTAC) designed to degrade ERα via the ubiquitin-proteasome system. It achieves a DC50 (half-maximal degradation concentration) of 0.000006 µM in ER-positive (ER+) breast cancer cell lines such as MCF-7, making it one of the most efficient ERα degraders reported to date . The compound consists of two key components:

- ERα-binding motif (ERBM): A ligand that specifically targets ERα, incorporating a benzofused moiety and a saturated six-membered carbocyclic or heterocyclic structure for enhanced binding affinity.

- E3 ligase recruiter: Likely linked to a VHL (Von Hippel-Lindau) ligand, enabling recruitment of the E3 ubiquitin ligase complex to tag ERα for degradation .

Its ultra-low DC50 suggests superior target engagement and ternary complex formation compared to conventional selective ER degraders (SERDs) like fulvestrant.

Eigenschaften

Molekularformel |

C46H49F2N5O4 |

|---|---|

Molekulargewicht |

773.9 g/mol |

IUPAC-Name |

(3S)-3-[6-[4-[[1-[4-[(1R,2S)-4,4-difluoro-6-hydroxy-2-(4-methylphenyl)-2,3-dihydro-1H-naphthalen-1-yl]phenyl]piperidin-4-yl]methyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C46H49F2N5O4/c1-29-2-4-31(5-3-29)39-26-46(47,48)40-25-36(54)11-13-38(40)43(39)32-6-8-34(9-7-32)51-18-16-30(17-19-51)27-50-20-22-52(23-21-50)35-10-12-37-33(24-35)28-53(45(37)57)41-14-15-42(55)49-44(41)56/h2-13,24-25,30,39,41,43,54H,14-23,26-28H2,1H3,(H,49,55,56)/t39-,41+,43-/m1/s1 |

InChI-Schlüssel |

RKKWTKKUAWFCPD-UQLXXLJFSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)[C@H]2CC(C3=C([C@H]2C4=CC=C(C=C4)N5CCC(CC5)CN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8)[C@H]9CCC(=O)NC9=O)C=CC(=C3)O)(F)F |

Kanonische SMILES |

CC1=CC=C(C=C1)C2CC(C3=C(C2C4=CC=C(C=C4)N5CCC(CC5)CN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8)C9CCC(=O)NC9=O)C=CC(=C3)O)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC ER|A Degrader-7 involves the conjugation of a ligand that binds to the estrogen receptor with a ligand that recruits an E3 ubiquitin ligase. These two ligands are connected via a linker. The synthetic route typically involves:

Ligand Synthesis: The estrogen receptor ligand and the E3 ligase ligand are synthesized separately using standard organic synthesis techniques.

Linker Attachment: A bifunctional linker is attached to one of the ligands.

Conjugation: The second ligand is then conjugated to the linker, forming the final PROTAC molecule

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring the purity and consistency of the final product. This typically includes:

Optimization of Reaction Conditions: Ensuring optimal temperature, pH, and solvent conditions for each step of the synthesis.

Purification: Using techniques such as chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and efficacy of the compound

Analyse Chemischer Reaktionen

Types of Reactions

PROTAC ER|A Degrader-7 undergoes several types of chemical reactions, including:

Conjugation Reactions: Formation of the PROTAC molecule involves conjugation reactions between the ligands and the linker.

Ubiquitination: Once inside the cell, the PROTAC molecule facilitates the ubiquitination of the estrogen receptor

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include:

Ligands: Specific ligands for the estrogen receptor and E3 ubiquitin ligase.

Linkers: Bifunctional linkers that can be attached to both ligands.

Catalysts: Catalysts to facilitate the conjugation reactions

Major Products

The major product of these reactions is the this compound molecule, which is capable of binding to both the estrogen receptor and the E3 ubiquitin ligase, leading to the degradation of the estrogen receptor .

Wissenschaftliche Forschungsanwendungen

PROTAC ER|A Degrader-7 has several scientific research applications, including:

Cancer Research: Used to study the degradation of estrogen receptors in breast cancer cells and to develop new cancer therapies

Drug Development: Serves as a model for developing other PROTAC molecules targeting different proteins

Biological Studies: Helps in understanding the role of estrogen receptors in various biological processes

Wirkmechanismus

PROTAC ER|A Degrader-7 exerts its effects by forming a ternary complex with the estrogen receptor and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of the estrogen receptor, marking it for degradation by the proteasome. The degradation of the estrogen receptor inhibits the growth of estrogen receptor-positive breast cancer cells .

Vergleich Mit ähnlichen Verbindungen

ERD-308

- DC50 : 0.17 nM (MCF-7) and 0.43 nM (T47D) .

- Key Features: Induces >95% ER degradation at 5 nM. Outperforms fulvestrant in both degradation efficiency and inhibition of ER+ breast cancer cell proliferation. Structural optimization includes a flexible linker and a non-steroidal ER antagonist, enabling deep ER binding pockets .

- Comparison :

PROTAC 8

- DC50 : <100 nM (MCF-7 and T47D); K: 4.37 µM for VHL and 2.14 µM for ER . >d<>

- Key Features: Linker length and composition (e.g., PEG chains) critically influence degradation efficiency.

- Comparison :

Structural and Functional Insights

Linker Design

Selectivity and Toxicity

- PROTAC ERα Degrader-7: No reported off-target effects; its ERBM likely ensures specificity for ERα over ERβ .

- ERD-308 and AM-A3 : Use clinically validated ER antagonists (raloxifene analogs), minimizing toxicity risks .

Research Findings and Clinical Implications

In Vitro and In Vivo Efficacy

| Compound | DC50 (MCF-7) | Dmax | Antiproliferative IC50 |

|---|---|---|---|

| PROTAC ERα Degrader-7 | 0.000006 µM | >95% | Not reported |

| ERD-308 | 0.17 nM | >95% | 13.2 nM |

| AM-A3 | 1.1 nM | 98% | 13.2 nM |

| Fulvestrant | ~10 nM | ~80% | ~100 nM |

Mechanism Validation

- PROTAC ERα Degrader-7, like ERD-308, degrades ERα via VHL-mediated ubiquitination, confirmed by ERα downregulation in chondrocyte models of postmenopausal arthritis .

- Negative controls (e.g., PROTAC 8N) confirm that degradation requires intact E3 ligase engagement .

Q & A

Q. What is the structural and mechanistic basis of PROTAC ERα Degrader-7?

PROTAC ERα Degrader-7 (compound i-320) is a bifunctional molecule comprising:

- ER-binding moiety (ERBM) : A ligand that specifically binds ERα with high affinity.

- Linker : A chemical bridge connecting the ERBM to an E3 ubiquitin ligase-recruiting ligand.

- Ligand for ubiquitin ligase (LBM) : Facilitates recruitment of the cellular degradation machinery (e.g., VHL or CRBN ligases). The compound induces ERα degradation via the ubiquitin-proteasome system, achieving a DC50 (half-maximal degradation concentration) of 0.000006 µM in ERα-positive MCF-7 cells .

Q. How is the degradation efficiency (DC50) of PROTAC ERα Degrader-7 experimentally validated?

- Cell lines : MCF-7 (ERα-positive breast cancer) is standard for dose-response assays.

- Methods :

Treat cells with increasing concentrations of PROTAC ERα Degrader-7 (e.g., 0.001–10 µM).

Quantify ERα protein levels via Western blot or ELISA after 24–48 hours.

Calculate DC50 using nonlinear regression (e.g., GraphPad Prism).

- Key controls : Include proteasome inhibitors (e.g., MG-132) to confirm degradation is ubiquitin-proteasome-dependent .

Q. What distinguishes PROTAC ERα Degrader-7 from SERDs (Selective Estrogen Receptor Degraders)?

- Mechanism : SERDs (e.g., Fulvestrant) induce ERα conformational changes and nuclear export, while PROTAC ERα Degrader-7 directly tags ERα for proteasomal degradation.

- Efficacy : PROTACs achieve sub-nanomolar DC50 values, whereas SERDs like Fulvestrant require micromolar concentrations for partial degradation .

- Resistance : PROTACs degrade both wild-type and mutant ERα (e.g., Y537S), bypassing SERD resistance mechanisms in metastatic breast cancer .

Advanced Research Questions

Q. How can PROTAC ERα Degrader-7 be optimized for in vivo efficacy and oral bioavailability?

- Linker engineering : Adjust length and hydrophilicity to balance cell permeability and target engagement. For example, polyethylene glycol (PEG)-based linkers improve solubility.

- Ligand modifications : Replace the ERBM with tamoxifen derivatives or newer ER antagonists to enhance binding specificity.

- Pharmacokinetic profiling : Use murine xenograft models to assess oral bioavailability, half-life, and tumor penetration. Lead compounds like UM-ERD-3111 achieve >50% oral bioavailability in preclinical models .

Q. What experimental strategies address contradictory data in PROTAC ERα Degrader-7 studies?

- Case example : Discrepancies in degradation efficiency across cell lines (e.g., MCF-7 vs. T-47D).

- Solutions :

Validate E3 ligase expression (e.g., CRBN, VHL) via qPCR or flow cytometry.

Use isogenic cell lines to isolate ERα mutation effects.

Perform thermal shift assays to confirm PROTAC-induced ERα-ligase ternary complex formation .

Q. Can PROTAC ERα Degrader-7 synergize with CDK4/6 inhibitors or immune checkpoint blockers?

- Rationale : ERα degradation may sensitize cells to CDK4/6 inhibition (e.g., Palbociclib) by disrupting cell-cycle progression.

- Experimental design :

Treat ER+ breast cancer models with PROTAC ERα Degrader-7 + Palbociclib.

Assess synergy via Chou-Talalay combination index (CI).

Monitor adaptive immune responses (e.g., PD-L1 upregulation) to identify combinatorial potential with anti-PD-1 therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.